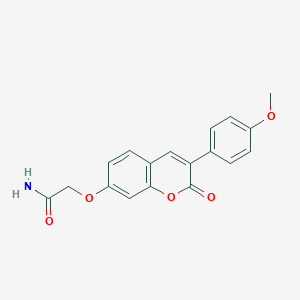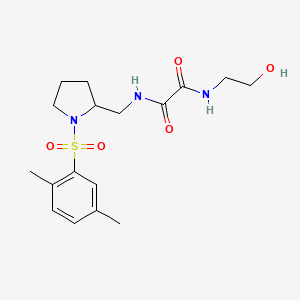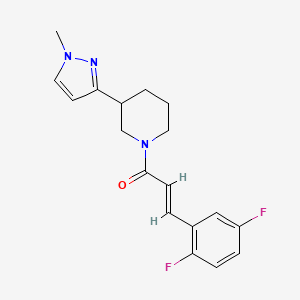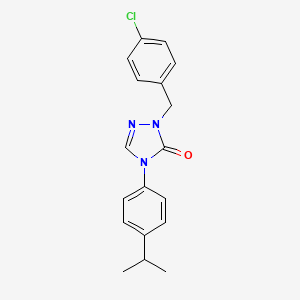
2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetamide” belongs to a class of organic compounds known as phenylacetamides . It was prepared from the reaction of N-(4-methoxyphenyl)-2-chloroacetamide and (E)-3-(4-hydroxyphenyl)-1-phenyl-prop-2-en-1-one .
Synthesis Analysis
The synthesis of this compound involves the reaction of N-(4-methoxyphenyl)-2-chloroacetamide and (E)-3-(4-hydroxyphenyl)-1-phenyl-prop-2-en-1-one . The mixture of these reactants was stirred in acetone containing potassium carbonate .
Molecular Structure Analysis
The structure of the compound was determined by IR, 1H-NMR, 13C-NMR, and HR–MS spectroscopic data, and further characterized by single-crystal X-ray diffraction . The asymmetric unit contains four molecules, each displaying an E-configuration of the C=C bond .
Chemical Reactions Analysis
The compound is a derivative of phenylacetic acids and is involved in various chemical reactions. For instance, it can be used as a starting material for the synthesis of biologically important heterocycles such as pyrazolines, isoxazolines, benzodiazepines, and benzothiazepines .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 195.2151 . Further physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the search results.
Applications De Recherche Scientifique
Antibacterial Activity
Research indicates that derivatives of 4-hydroxy-chromen-2-one, which share a structural similarity with 2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetamide, exhibit significant antibacterial properties. Studies have synthesized and characterized compounds, revealing bacteriostatic and bactericidal activities against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. These compounds have been characterized using melting points, IR spectra, 1H-NMR, and 13C-NMR spectra, suggesting their high potential in developing new antibacterial agents (Behrami & Dobroshi, 2019).
Antioxidant Activities
Another study focused on the synthesis of new thiazolidinones containing coumarin moieties, demonstrating their antioxidant activities. These new compounds were synthesized from 4-methyl-7-hydroxycoumarin and tested for their antibacterial activity against common pathogens. Most compounds showed more significant activity compared to standard references, highlighting the potential for these coumarin derivatives in antioxidant applications (Hamdi et al., 2012).
Catalytic Applications
The compound has also been studied for its use in catalytic applications, particularly in the synthesis of Warfarin and its analogues. Research has developed novel polystyrene-supported catalysts based on the Michael addition of 4-hydroxycoumarin to α,β-unsaturated ketones. These catalytic systems, tested for their efficiency in synthesizing Warfarin analogues, have shown promising results in terms of conversion yields, recovery, and reuse without significant activity loss (Alonzi et al., 2014).
Antimicrobial Agents
A series of novel acetamide derivatives has been synthesized and evaluated for their antimicrobial activities. These compounds, including 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, have shown promising antibacterial and antifungal activities against various pathogenic microorganisms, suggesting their potential as new antimicrobial agents (Debnath & Ganguly, 2015).
Mécanisme D'action
Orientations Futures
Analyse Biochimique
Biochemical Properties
2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. Additionally, it interacts with proteins involved in oxidative stress responses, thereby exhibiting antioxidant properties . The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, leading to modulation of their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways that control cell proliferation, apoptosis, and differentiation. Furthermore, it affects the expression of genes involved in these processes, thereby altering cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, it can inhibit the activity of kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions result in changes in cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown to be relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have indicated that it can have sustained effects on cellular function, including prolonged modulation of cell signaling pathways and gene expression . The exact temporal dynamics of these effects can vary depending on the experimental conditions and cell types used.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to exhibit beneficial effects, such as anti-inflammatory and antioxidant activities. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. Additionally, it can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . These interactions can influence overall cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. It can also bind to plasma proteins, affecting its bioavailability and distribution within the body . The localization and accumulation of this compound can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall biological activity . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and therapeutic potential.
Propriétés
IUPAC Name |
2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-22-13-5-2-11(3-6-13)15-8-12-4-7-14(23-10-17(19)20)9-16(12)24-18(15)21/h2-9H,10H2,1H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGBWONYEUCQTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OCC(=O)N)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4,5,5-TEtramethyl-2-[9-(oxan-2-yloxy)nonyl]-1,3,2-dioxaborolane](/img/structure/B2572549.png)

![N-Methyl-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]prop-2-enamide](/img/structure/B2572551.png)


![N-(2,3-dimethylphenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2572556.png)
![N-(3,5-dimethylphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2572559.png)
![1-(2-Thienyl)-3-[4-(trifluoromethyl)anilino]-1-propanone](/img/structure/B2572560.png)


![N-[2-Hydroxy-2-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide](/img/structure/B2572566.png)
![4-(2-(azepan-1-yl)-2-oxoethyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2572569.png)
![3-methyl-2-oxo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2572570.png)
